molecular formula C19H11F2N3O2S B2802643 (2Z)-2-[(3,5-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide CAS No. 1327169-94-7

(2Z)-2-[(3,5-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B2802643
CAS No.: 1327169-94-7
M. Wt: 383.37
InChI Key: XNEBKMWWYMPFHB-NKFKGCMQSA-N
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Description

(2Z)-2-[(3,5-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the chromene core, along with the thiazole and difluorophenyl groups, contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(3,5-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide typically involves a multi-step process:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde derivatives and active methylene compounds under basic or acidic conditions.

    Introduction of the Thiazole Group: The thiazole ring can be introduced via a condensation reaction between a thioamide and a haloketone or haloaldehyde.

    Formation of the Imino Group: The imino group is formed by the condensation of the difluorophenylamine with the chromene-thiazole intermediate.

    Final Coupling: The final step involves coupling the imino-chromene-thiazole intermediate with a carboxylic acid derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the chromene core, leading to the formation of sulfoxides or epoxides.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides, epoxides, or other oxidized derivatives.

    Reduction: Amines or reduced derivatives of the imino group.

    Substitution: Substituted derivatives with various functional groups replacing the fluorine atoms.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.

    Medicine: Potential therapeutic agent for treating diseases such as cancer, due to its ability to interact with specific biological targets.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3,5-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide involves its interaction with various molecular targets:

    Molecular Targets: Enzymes, receptors, or DNA, depending on its specific application.

    Pathways Involved: The compound may inhibit enzyme activity, block receptor binding, or intercalate into DNA, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(3,5-dichlorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide
  • (2Z)-2-[(3,5-dimethylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

Uniqueness

  • Fluorine Substitution : The presence of fluorine atoms in (2Z)-2-[(3,5-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide enhances its lipophilicity and metabolic stability compared to its chlorinated or methylated analogs.
  • Biological Activity : The difluorophenyl group may confer unique biological activities, making it more effective in certain applications.

Properties

IUPAC Name

2-(3,5-difluorophenyl)imino-N-(1,3-thiazol-2-yl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F2N3O2S/c20-12-8-13(21)10-14(9-12)23-18-15(17(25)24-19-22-5-6-27-19)7-11-3-1-2-4-16(11)26-18/h1-10H,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNEBKMWWYMPFHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NC3=CC(=CC(=C3)F)F)O2)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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